N-(4-chloro-2-methoxy-5-methylphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
CAS No.: 1421466-01-4
Cat. No.: VC6754168
Molecular Formula: C21H19Cl2N3O3
Molecular Weight: 432.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421466-01-4 |
|---|---|
| Molecular Formula | C21H19Cl2N3O3 |
| Molecular Weight | 432.3 |
| IUPAC Name | N-(4-chloro-2-methoxy-5-methylphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide |
| Standard InChI | InChI=1S/C21H19Cl2N3O3/c1-12-9-16(17(29-3)10-15(12)22)25-18(27)11-26-20(14-7-5-4-6-8-14)24-13(2)19(23)21(26)28/h4-10H,11H2,1-3H3,(H,25,27) |
| Standard InChI Key | XJJJAEOSTWMEDS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C(=NC(=C(C2=O)Cl)C)C3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a bifurcated structure:
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Acetamide backbone: The core –NH–CO–CH2– group is substituted at the nitrogen atom with a 4-chloro-2-methoxy-5-methylphenyl ring.
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Dihydropyrimidinone moiety: A six-membered pyrimidine ring with substituents at positions 2 (phenyl), 4 (methyl), 5 (chloro), and 6 (oxo), contributing to its partial unsaturation.
The IUPAC name systematically describes these features, ensuring unambiguous identification. Key functional groups include:
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Chloro (–Cl) at positions 4 (phenyl) and 5 (pyrimidine).
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Methoxy (–OCH3) at position 2 (phenyl).
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Methyl (–CH3) at position 5 (phenyl) and 4 (pyrimidine).
Spectroscopic Characterization
Hypothetical spectroscopic data for this compound can be inferred from analogs :
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IR: Strong absorption near 1680–1700 cm⁻¹ (C=O stretch of acetamide and pyrimidinone).
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¹H NMR:
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δ 2.30–2.50 ppm (singlet, pyrimidine C4–CH3).
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δ 3.80–3.90 ppm (singlet, phenyl–OCH3).
– δ 6.50–7.50 ppm (multiplet, aromatic protons).
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¹³C NMR:
– δ 165–170 ppm (C=O of acetamide and pyrimidinone).
Synthetic Approaches
Retrosynthetic Analysis
The molecule can be dissected into two key fragments:
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N-(4-Chloro-2-methoxy-5-methylphenyl)acetamide: Prepared via acetylation of 4-chloro-2-methoxy-5-methylaniline.
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5-Chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidine: Synthesized via Biginelli-like cyclization or modified Hantzsch reactions .
Coupling Strategies
Fragment coupling likely employs nucleophilic substitution or metal-catalyzed cross-coupling:
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Alkylation: Reacting the pyrimidinone’s N1 with bromoacetamide under basic conditions (e.g., K2CO3 in DMF) .
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Mitsunobu reaction: For oxygen-sensitive substrates, using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Table 1: Hypothetical Synthetic Pathway
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Acetylation of 4-chloro-2-methoxy-5-methylaniline | Acetic anhydride, pyridine, 0°C → RT | 85–90 |
| 2 | Pyrimidinone synthesis | Thiourea, ethyl acetoacetate, HCl, reflux | 70–75 |
| 3 | N-Alkylation | Bromoacetamide, K2CO3, DMF, 80°C | 60–65 |
Physicochemical Properties
Solubility and Lipophilicity
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logP: Predicted ~3.5 (chloro and methyl groups enhance lipophilicity).
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Aqueous solubility: <0.1 mg/mL due to aromatic bulk.
Stability Profile
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Photodegradation: Susceptible to UV-induced cleavage of the acetamide bond.
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Hydrolytic stability: Stable at pH 4–8; susceptible to strong acids/bases.
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 487.34 g/mol | — |
| Topological PSA | 98.7 Ų | SwissADME |
| H-bond donors | 2 | — |
| H-bond acceptors | 6 | — |
Biological Activity and Applications
Hypothetical Targets
The dihydropyrimidinone scaffold is associated with:
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Antimicrobial activity: Pyrimidine derivatives often disrupt folate metabolism.
Structure-Activity Relationships (SAR)
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Chloro substituents: Enhance target binding via hydrophobic interactions.
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Methoxy group: May improve metabolic stability by blocking cytochrome P450 oxidation.
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